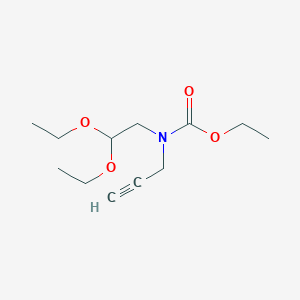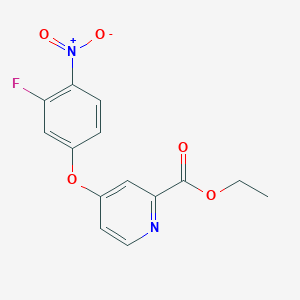
Ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxylic acid ethyl ester group and a phenoxy group that is further substituted with fluoro and nitro groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic aromatic substitution of 3-fluoro-4-nitrophenol with a suitable pyridine derivative under basic conditions to form the phenoxy intermediate.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using ethanol and an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 4-(3-Fluoro-4-aminophenoxy)-2-pyridinecarboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Shares the fluoro and nitro substituents but lacks the pyridine ring and ester group.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar phenoxy substitution but with a different core structure and functional groups.
Uniqueness
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the ester group differentiates it from other similar compounds, making it a valuable scaffold for further chemical modifications and applications.
特性
分子式 |
C14H11FN2O5 |
|---|---|
分子量 |
306.25 g/mol |
IUPAC名 |
ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11FN2O5/c1-2-21-14(18)12-8-10(5-6-16-12)22-9-3-4-13(17(19)20)11(15)7-9/h3-8H,2H2,1H3 |
InChIキー |
MXGJHYOBISFXBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


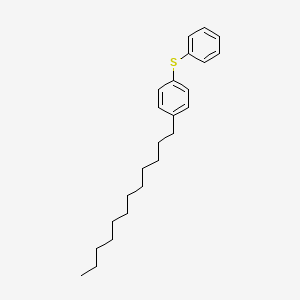
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
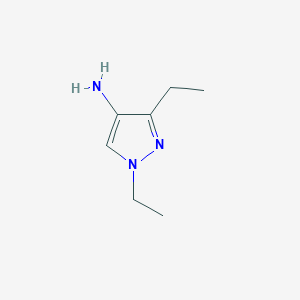
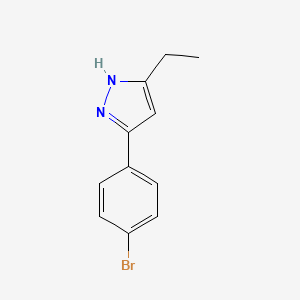
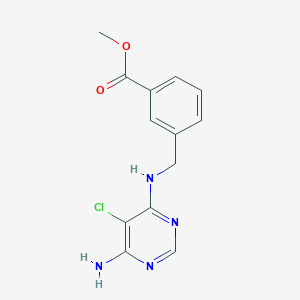
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)



![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)

![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
